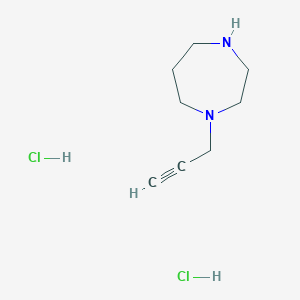

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride

Overview

Description

“1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride” is a chemical compound that likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a prop-2-yn-1-yl group, which is a carbon chain with a triple bond .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of the triple bond, and the overall 3D structure .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be dominated by the prop-2-yn-1-yl group and the diazepane ring. The triple bond in the prop-2-yn-1-yl group could potentially undergo addition reactions. The diazepane ring, being a heterocycle with nitrogen atoms, might participate in various reactions depending on the substitution pattern and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications

Synthesis and Structural Characterization

- Research highlights the versatility of N-propargylamines, including compounds structurally related to "1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride," as crucial intermediates in synthesizing N-heterocycles like 1,4-diazepanes. These compounds have shown significant promise in organic synthesis due to their high atom economy and shorter synthetic routes, providing a pathway to a variety of significant N-heterocycles (Vessally et al., 2016).

Mechanistic Insights and Synthetic Applications

- A study detailed the synthetic route to 1,4-diazepane and its derivatives from N-propargylamines, offering mechanistic insights and discussing the reaction aspects in detail. This research provides a comprehensive overview of the developments in synthesizing such compounds, which is relevant for applications in designing novel organic molecules and potential pharmaceuticals (E. Vessally et al., 2016).

Catalytic and Reactivity Studies

- In another exploration, the reactivity of 1,4-diazepane derivatives was investigated in the context of three-component reactions, showcasing their potential in creating complex organic frameworks. Such studies underscore the compound's utility in synthetic chemistry, particularly in constructing heterocyclic compounds with potential biological activity (Xiao et al., 2015).

Structural and Chemical Analysis

- The structural and chemical properties of new N,N'-disubstituted-1,4-diazepanes were examined, highlighting their synthesis and characterization. These findings contribute to a deeper understanding of the compound's chemical behavior and structural dynamics, which are crucial for its application in material science and drug development (Ramirez-Montes et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors .

Mode of Action

It has been observed that similar compounds can undergo visible-light-induced oxidative formylation with molecular oxygen . This process involves the generation of singlet oxygen and superoxide anion through energy transfer and a single electron transfer pathway .

Biochemical Pathways

Similar compounds have been shown to participate in oxidative formylation reactions . These reactions can lead to the formation of formamides, which can have various downstream effects depending on the specific biochemical context .

Result of Action

Similar compounds have been shown to result in the formation of formamides through oxidative formylation reactions . These formamides can have various effects depending on the specific molecular and cellular context .

Action Environment

It is known that similar compounds can undergo reactions in the presence of visible light and molecular oxygen . Therefore, factors such as light exposure and oxygen availability could potentially influence the action of this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name |

1-prop-2-ynyl-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.2ClH/c1-2-6-10-7-3-4-9-5-8-10;;/h1,9H,3-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQQBKRPTRDBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)

![2-[(2-Methoxyethyl)amino]acetamide hydrochloride](/img/structure/B1522759.png)

![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)

![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)